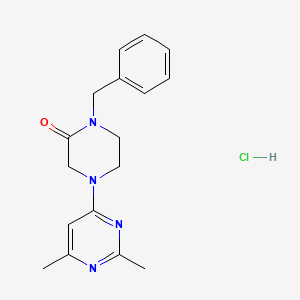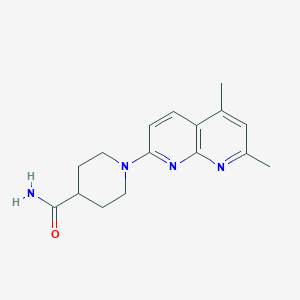![molecular formula C19H26N6O3S B12267351 4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12267351.png)
4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(3-Metanosulfonilpiridin-2-il)piperazin-1-il]-6-metilpirimidin-2-il}morfolina es un complejo compuesto orgánico que presenta un anillo de morfolina, un anillo de pirimidina y un anillo de piperazina, todos conectados a través de una parte de metanosulfonilpiridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{4-[4-(3-Metanosulfonilpiridin-2-il)piperazin-1-il]-6-metilpirimidin-2-il}morfolina generalmente implica reacciones orgánicas de varios pasos. Un enfoque común comienza con la preparación del intermedio de metanosulfonilpiridina, que luego se hace reaccionar con piperazina para formar el derivado piperazinilpiridina. Este intermedio se hace reaccionar adicionalmente con un derivado de pirimidina bajo condiciones específicas para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano o etanol y catalizadores como trietilamina o carbonato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-{4-[4-(3-Metanosulfonilpiridin-2-il)piperazin-1-il]-6-metilpirimidin-2-il}morfolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metanosulfonilo se puede oxidar para formar derivados de sulfona.
Reducción: El anillo de piridina se puede reducir para formar derivados de piperidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los anillos de pirimidina y piridina.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas, a menudo con solventes como la dimetilformamida (DMF) o el tetrahidrofurano (THF).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados de sulfona, derivados de piperidina y varios compuestos de pirimidina y piridina sustituidos.
Aplicaciones Científicas De Investigación
4-{4-[4-(3-Metanosulfonilpiridin-2-il)piperazin-1-il]-6-metilpirimidin-2-il}morfolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: El compuesto se estudia por su potencial como inhibidor enzimático o modulador de receptores.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-{4-[4-(3-Metanosulfonilpiridin-2-il)piperazin-1-il]-6-metilpirimidin-2-il}morfolina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo metanosulfonilo puede formar fuertes interacciones con los sitios activos, mientras que los anillos de piperazina y pirimidina pueden mejorar la afinidad y la especificidad de unión. Estas interacciones pueden modular la actividad del objetivo, lo que lleva al efecto biológico o químico deseado.
Comparación Con Compuestos Similares
Compuestos similares
4-{4-[4-(3-Metanosulfonilfenil)piperazin-1-il]-6-metilpirimidin-2-il}morfolina: Estructura similar pero con un grupo fenilo en lugar de un anillo de piridina.
4-{4-[4-(3-Metanosulfonilpiridin-2-il)piperazin-1-il]-6-etilpirimidin-2-il}morfolina: Estructura similar pero con un grupo etilo en lugar de un grupo metilo en el anillo de pirimidina.
Singularidad
La combinación única de la parte metanosulfonilpiridina con los anillos de piperazina y pirimidina en 4-{4-[4-(3-Metanosulfonilpiridin-2-il)piperazin-1-il]-6-metilpirimidin-2-il}morfolina proporciona propiedades químicas y biológicas distintas. Esto la convierte en un compuesto valioso para diversas aplicaciones, particularmente en química medicinal y ciencia de materiales.
Propiedades
Fórmula molecular |
C19H26N6O3S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
4-[4-methyl-6-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H26N6O3S/c1-15-14-17(22-19(21-15)25-10-12-28-13-11-25)23-6-8-24(9-7-23)18-16(29(2,26)27)4-3-5-20-18/h3-5,14H,6-13H2,1-2H3 |
Clave InChI |
OLOWNDKDZOHQTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=CC=N4)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12267270.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12267274.png)

![5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267290.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267297.png)
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267299.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12267304.png)
![3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12267319.png)

![N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267324.png)
![2-(Morpholine-4-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B12267329.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine](/img/structure/B12267333.png)
![N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267343.png)
![4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline](/img/structure/B12267345.png)
